molecular formula C6H3ClN2O B2725242 3-Chloroisoxazolo[4,5-b]pyridine CAS No. 1784989-11-2

3-Chloroisoxazolo[4,5-b]pyridine

Cat. No.: B2725242
CAS No.: 1784989-11-2
M. Wt: 154.55
InChI Key: OMSMGNNJBMXDRU-UHFFFAOYSA-N
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Description

3-Chloroisoxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. It is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring, with a chlorine atom attached at the third position of the isoxazole ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoxazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives. One common method includes the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2. For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields 3-arylamino derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the chlorine atom and the fused ring system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted isoxazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Chloroisoxazolo[4,5-b]pyridine stands out due to the presence of the chlorine atom, which enhances its reactivity and potential biological activities. Its unique structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

3-chloro-[1,2]oxazolo[4,5-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSMGNNJBMXDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NO2)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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